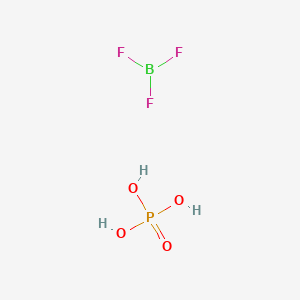

Phosphoric acid;trifluoroborane

Vue d'ensemble

Description

Phosphoric acid;trifluoroborane is a coordination compound with the chemical formula BF3·H3PO4. It is a colorless liquid known for its strong acidity and is primarily used as a catalyst in various organic synthesis reactions . This compound plays a crucial role in accelerating reaction rates and improving yields in processes such as esterification, carbonylation, and cycloaddition reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride phosphoric acid complex typically involves the reaction of boron trifluoride gas with an ethereal solvent, such as diethyl ether . The reaction is usually carried out at low temperatures, where boron trifluoride gas is bubbled through the solvent to form the complex .

Industrial Production Methods: In industrial settings, the production of boron trifluoride phosphoric acid complex follows a similar approach but on a larger scale. The process involves the controlled introduction of boron trifluoride gas into a reactor containing the solvent, followed by purification steps to isolate the desired complex .

Analyse Des Réactions Chimiques

Hydrolysis and Acid-Base Reactivity

The hydrolysis mechanism is analogous to BF₃’s reaction with water, but modulated by the presence of H₃PO₄:

-

Stepwise Hydrolysis :

-

Acid Strength : The complex enhances the acidity of H₃PO₄, making it a potent catalyst in organic reactions .

Role in Catalytic Reactions

BF₃·H₃PO₄ acts as a bifunctional catalyst, leveraging both Lewis and Brønsted acidity:

Esterification and Phosphorylation

-

Ester Formation : Accelerates esterification by activating carbonyl groups via BF₃ coordination and protonating alcohols via H₃PO₄ .

-

Phosphate Transfer : Enhances electrophilicity of phosphorus in phosphorylation reactions, similar to Mg²⁺ in enzymatic systems .

Friedel-Crafts Alkylation

-

Mechanism :

Comparative Reactivity with Other BF₃ Complexes

| Complex | Reactivity with H₂O | Catalytic Applications |

|---|---|---|

| BF₃·H₃PO₄ | Hydrolysis to HBF₄/H₃BO₃ | Bifunctional acid catalysis |

| BF₃·OEt₂ | Slow hydrolysis | Lewis acid catalysis |

| BF₃·NH₃ | Rapid decomposition | Limited due to instability |

Computational Insights

Density Functional Theory (DFT) studies suggest:

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Chemical Reactions

Phosphoric acid; trifluoroborane serves as an effective Lewis acid in organic synthesis. It facilitates several types of reactions, including:

- Aldol Reactions : It promotes the formation of β-hydroxy carbonyl compounds.

- Esterification : The complex aids in the condensation of alcohols with acids to form esters.

- Acylation : It catalyzes the introduction of acyl groups into organic molecules.

Case Study: Arylated 1,4-Benzothiazine Derivatives

A notable study demonstrated the use of phosphoric acid; trifluoroborane in synthesizing arylated 1,4-benzothiazine derivatives. The method involved an intramolecular nucleophilic aromatic substitution facilitated by the complex, showcasing its role in forming complex organic structures efficiently .

Catalysis

Catalytic Properties

The complex exhibits strong catalytic properties due to the presence of boron trifluoride, which enhances its ability to activate substrates in various chemical transformations:

- Polymerization Processes : It can initiate polymerization reactions for unsaturated compounds, leading to the formation of polyethers and other polymers.

- Isomerization Reactions : The compound is used in rearranging molecular structures to form isomers.

Materials Science

Applications in Material Synthesis

Phosphoric acid; trifluoroborane is utilized in the development of advanced materials:

- Synthesis of Boron-Doped Materials : The compound can be used to create boron-doped silicon materials, which are essential in semiconductor technology.

- Fluorinated Polymers : It plays a role in synthesizing fluorinated polymers that exhibit unique properties such as high thermal stability and chemical resistance.

Environmental Applications

Wastewater Treatment

The complex is explored for its potential use in wastewater treatment processes. Its ability to adjust pH levels and facilitate reactions that remove contaminants makes it valuable for improving water quality.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Aldol reactions, esterification, acylation | Enhances reaction efficiency |

| Catalysis | Polymerization, isomerization | Facilitates complex transformations |

| Materials Science | Boron-doped materials, fluorinated polymers | Improves material properties |

| Environmental Science | Wastewater treatment | Enhances water quality |

Mécanisme D'action

The mechanism by which boron trifluoride phosphoric acid complex exerts its effects involves its function as a Lewis acid. It accepts electron pairs from nucleophiles, thereby facilitating various chemical reactions . The molecular targets and pathways involved include the activation of carbonyl groups, enhancement of electrophilicity, and stabilization of reaction intermediates .

Comparaison Avec Des Composés Similaires

- Boron trifluoride acetic acid complex

- Boron trifluoride dihydrate

- Boron trifluoride-methanol solution

- Boron trifluoride tetrahydrofuran complex

Comparison: Phosphoric acid;trifluoroborane is unique due to its strong acidity and versatility as a catalyst in various organic reactions. Compared to other boron trifluoride complexes, it offers distinct advantages in terms of reaction rates and yields .

Activité Biologique

Phosphoric acid and its derivatives, including trifluoroborane, have garnered attention in various biological applications due to their unique chemical properties. This article explores their biological activity, focusing on their mechanisms of action, potential therapeutic applications, and relevant case studies.

Phosphoric acid (H₃PO₄) is a mineral acid that plays a crucial role in biochemistry, particularly in energy transfer through adenosine triphosphate (ATP). Trifluoroborane (BF₃) is a Lewis acid that can coordinate with various nucleophiles, enhancing the reactivity of organic compounds. The combination of these two compounds leads to unique interactions that can be exploited in medicinal chemistry.

- Catalytic Activity :

-

Anticancer Properties :

- Boronic acids have been investigated for their anticancer potential. They can inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. For example, a study indicated that certain boronic acid derivatives could effectively inhibit the growth of cancer cell lines by inducing G2/M phase arrest .

- Antibacterial Activity :

1. Toxicological Assessment

A notable case study involved a hospital employee who suffered severe respiratory issues after exposure to cleaning products containing phosphoric acid. Despite her claims linking her condition to phosphoric acid, investigations revealed that her symptoms were likely exacerbated by co-exposure to chlorine gas from mixing cleaning agents . This case underscores the need for careful assessment of chemical exposure and its biological effects.

2. Safety Assessments

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that phosphoric acid is safe for use in cosmetics when formulated to be non-irritating. The study evaluated various forms of phosphoric acid and established guidelines for safe concentrations .

Research Findings

Propriétés

IUPAC Name |

phosphoric acid;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF3.H3O4P/c2-1(3)4;1-5(2,3)4/h;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWKIVHUCKVYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF3H3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-76-6 | |

| Record name | Borate(3-), trifluoro[phosphato(3-)-.kappa.O]-, hydrogen (1:3), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihydrogen trifluoro[phosphato(3-)-O]borate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.